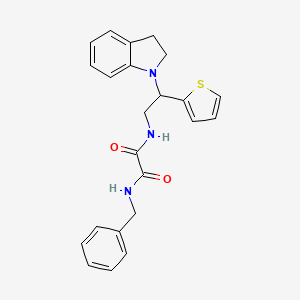

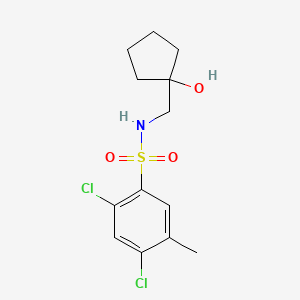

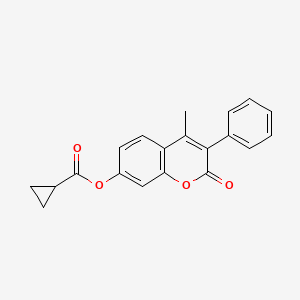

N1-benzyl-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to "N1-benzyl-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide" involves several key steps and methodologies. For instance, the synthesis of 1-[(triisopropylsilyl)ethynyl]-1λ3,2-benziodoxol-3(1H)-one is an efficient procedure that allows for the alkynylation of indoles and thiophenes, which could be a precursor or a related step in the synthesis of the target compound . Additionally, the cascade synthesis of benzothieno[3,2-b]indoles under oxidative conditions mediated by CuBr and tert-butyl hydroperoxide demonstrates the formation of pyrrole and thiophene rings, which are structural motifs that might be present in the target compound . Moreover, the novel synthesis of 2-N-(benzo[b]thiophen-2-yl)benzo and heterofused-1,2,3-triazoles through diazotisation and coupling reactions could provide insights into the synthesis of benzyl and thiophene containing compounds .

Molecular Structure Analysis

The molecular structure of related compounds provides valuable information about the potential structure of "this compound". For example, the crystal structure of 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide reveals the presence of hydrogen bonds and π-π interactions, which could also be relevant for the target compound's stability and reactivity . The structure of benzyl N-[1-(thiophen-2-yl)ethylidene)]hydrazinecarbodithioate shows how the thiophene and benzyl groups are oriented relative to each other, which might be similar in the target compound .

Chemical Reactions Analysis

The target compound likely undergoes various chemical reactions based on the functional groups present in its structure. The synthesis of novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides involves a nucleophilic substitution reaction, which could be a type of reaction that the target compound might participate in due to the presence of similar functional groups . The novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for the synthesis of di- and mono-oxalamides is another example of a reaction that could be relevant for the synthesis or modification of the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from related compounds. The thermally irreversible photochromic systems of 1,2-bis(benzo[b]thiophen-3-yl)ethene derivatives indicate that the target compound might also exhibit photochromic properties, especially if it contains similar structural elements . The stability of the crystal structure and the presence of hydrogen bonding in related compounds suggest that "this compound" may also have a stable crystal structure with potential for intermolecular interactions .

Scientific Research Applications

Organic Synthesis

- Synthesis of Di- and Mono-oxalamides : Mamedov et al. (2016) describe a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which can be applicable to the synthesis of related oxalamides (Mamedov et al., 2016).

Pharmacological Applications

- Potential Anti-Tumor Agents : Gomha et al. (2016) synthesized and evaluated compounds including thiophene derivatives for anti-tumor activities, highlighting the potential use in cancer treatment (Gomha et al., 2016).

- Selective MT2 Receptor Ligands : Mesangeau et al. (2011) discussed the synthesis of compounds including benzo[b]thiophen derivatives as selective MT2 receptor ligands, which can have implications in melatonin receptor studies (Mesangeau et al., 2011).

Material Science

- Crystal Structure Analysis : Sharma et al. (2016) synthesized and analyzed the crystal structure of a thiophene derivative, contributing to the understanding of molecular interactions and stability (Sharma et al., 2016).

Miscellaneous

Catalytic Asymmetric Hydrogenation : Li et al. (2011) described the use of benzo[b]thiophen derivatives in the catalytic asymmetric hydrogenation process, which is crucial in the synthesis of certain pharmaceuticals (Li et al., 2011).

Electrochemical and Electrochromic Properties : Hu et al. (2013) investigated the effects of different acceptor groups, including thiophene derivatives, on the electrochemical and electrochromic properties of polymers, which have applications in material science and electronics (Hu et al., 2013).

properties

IUPAC Name |

N-benzyl-N'-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O2S/c27-22(24-15-17-7-2-1-3-8-17)23(28)25-16-20(21-11-6-14-29-21)26-13-12-18-9-4-5-10-19(18)26/h1-11,14,20H,12-13,15-16H2,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUYVESGMIVFKBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC=CC=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxy-5-methylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3012168.png)

![(Z)-4-benzoyl-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3012181.png)

![Methyl 2-[(3-chloropropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B3012182.png)

![Ethyl 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3012184.png)

![6-Methyl-4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3012186.png)